![molecular formula C14H16N2O2 B1681456 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one CAS No. 923359-38-0](/img/structure/B1681456.png)
6-(piperidin-4-yloxy)isoquinolin-1(2H)-one
Overview
Description
Scientific Research Applications
Histamine H3 Receptor Antagonists
Benzamide derivatives and their analogs, including 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one, have been explored as histamine H3 receptor antagonists. These compounds exhibit potent binding affinity for H3 receptors and are significant in preliminary studies on functional activity, pharmacokinetic profile, and efficacy profile (Nirogi et al., 2016).
Crystal Structures and Energy Frameworks
Research has been conducted on the crystal structures and energy frameworks of compounds structurally related to this compound, which is critical for understanding their molecular interactions and potential applications in various fields (Ullah & Stoeckli-Evans, 2021).
Synthesis and Derivatives
There is significant research in the synthesis of related compounds, exploring their potential in creating new pharmaceuticals and materials. For example, the cyclization products of related compounds have led to the development of various derivatives with potential therapeutic applications (Paronikyan et al., 2016).
Photopolymerization Properties
Studies have been conducted on naphthalimide dyes, including derivatives of this compound, for their photopolymerization properties. These findings are significant in the fields of materials science and engineering (Yang et al., 2018).
Antischizophrenia Activity
Compounds related to this compound have been studied for their potential anti-schizophrenia activity. These findings contribute to the development of new therapeutic agents for mental health disorders (Jian-qi, 2011).
Opioid Receptor Antagonists
Research on derivatives of this compound has included their potential as opioid receptor antagonists, offering insights into new pain management therapies (Carroll et al., 2005).
Nociceptin Receptor Agonists
Studies on 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones, related to this compound, have investigated their role as nociceptin receptor agonists, which could have implications in pain management (Mustazza et al., 2008).
Luminescent Properties
Research on compounds structurally similar to this compound has focused on their luminescent properties and potential for photo-induced electron transfer, important for the development of new imaging technologies (Gan et al., 2003).
Mechanism of Action
Target of Action
SAR407899, also known as 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one, is a potent and ATP-competitive Rho-kinase inhibitor . It is equipotent against human and rat-derived Rho-kinase 2, with inhibition constant values of 36 nM and 41 nM, respectively . It is highly selective in a panel of 117 receptor and enzyme targets .
Mode of Action
SAR407899 interacts with its targets, the Rho-kinases, by competitively inhibiting ATP . This interaction results in the inhibition of Rho-kinase–mediated phosphorylation of myosin phosphatase, thrombin-induced stress fiber formation, platelet-derived growth factor–induced proliferation, and monocyte chemotactic protein-1–stimulated chemotaxis .
Biochemical Pathways
The RhoA/Rho-kinase pathway is the primary biochemical pathway affected by SAR407899 . This pathway regulates many critical cellular functions like stress fiber formation, membrane ruffling, smooth muscle contraction, and cell motility . Increased Rho-kinase activity is associated with vasoconstriction and elevated blood pressure .
Pharmacokinetics
It is known that sar407899 is an atp-competitive inhibitor, suggesting that it may have good bioavailability and can effectively reach its target sites in the body .
Result of Action
The molecular and cellular effects of SAR407899’s action include the inhibition of Rho-kinase–mediated phosphorylation of myosin phosphatase, thrombin-induced stress fiber formation, platelet-derived growth factor–induced proliferation, and monocyte chemotactic protein-1–stimulated chemotaxis . In vivo, SAR407899 has been shown to lower blood pressure in a variety of rodent models of arterial hypertension .
properties
IUPAC Name |
6-piperidin-4-yloxy-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11/h1-3,8-9,11,15H,4-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEXHQGMTHOKQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
923359-38-0 | |
Record name | SAR-407899 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923359380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SAR-407899 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B974D670O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.